2-benzyl-5-(4,6-dimethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
2-benzyl-5-(4,6-dimethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a pyrimidine ring with a pyrrolo[3,4-c]pyrrole core, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 2-benzyl-5-(4,6-dimethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multiple steps, including the condensation of β-dicarbonyl compounds with amines . One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-benzyl-5-(4,6-dimethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-benzyl-5-(4,6-dimethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcomes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other pyrimidine and pyrrolo[3,4-c]pyrrole derivatives, such as:
2-Amino-4,6-dimethylpyrimidine: This compound shares the pyrimidine core but lacks the pyrrolo[3,4-c]pyrrole structure.
N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: This compound features a similar pyrimidine ring but with different substituents. The uniqueness of 2-benzyl-5-(4,6-dimethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione lies in its combined pyrimidine and pyrrolo[3,4-c]pyrrole structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-8-13(2)21-19(20-12)22-10-15-16(11-22)18(25)23(17(15)24)9-14-6-4-3-5-7-14/h3-8,15-16H,9-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYVPICSWFYGNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC3C(C2)C(=O)N(C3=O)CC4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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